5-Chloro-2-mercaptobenzothiazole

Descripción general

Descripción

5-Chloro-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4ClNS2. It is a derivative of mercaptobenzothiazole, where a chlorine atom is substituted at the fifth position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-mercaptobenzothiazole typically involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of sulfur. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{CS}_2 \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SC}=\text{S} + \text{H}_2\text{S} ] This method was developed by A. W. Hoffmann, the discoverer of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves high-temperature reactions of aniline and carbon disulfide in the presence of sulfur. This process is optimized for large-scale production to meet the demands of various applications .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-2-mercaptobenzothiazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Various substituted benzothiazoles depending on the nucleophile used

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Chloro-2-mercaptobenzothiazole has been identified as an effective antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Bacillus subtilis, Escherichia coli, and Salmonella typhimurium .

Table 1: Antimicrobial Efficacy of CMBT Derivatives

| Compound Structure | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloro-2-MBT | Bacillus subtilis | 1.5 μg/mL |

| Escherichia coli | 3.0 μg/mL | |

| Salmonella typhimurium | 2.0 μg/mL |

Anti-inflammatory Properties

CMBT derivatives have demonstrated anti-inflammatory effects in various studies. For instance, compounds synthesized from CMBT showed significant inhibition of carrageenan-induced paw edema in rats, indicating potential for treating inflammatory conditions .

Antitumor Activity

Research has shown that CMBT and its derivatives possess cytotoxic properties against cancer cell lines, including HeLa cells. One study reported that certain derivatives achieved over 80% inhibition of cell viability at specific concentrations .

Table 2: Cytotoxicity of CMBT Derivatives on Cancer Cell Lines

| Compound Structure | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 5-Chloro-2-MBT | HeLa | 15 |

| MRC-5 | >100 |

Matrix-Assisted Laser Desorption/Ionization (MALDI)

CMBT has been utilized as a matrix in MALDI mass spectrometry for the analysis of biological samples. A recent study explored its sublimation application to enhance the uniformity and purity of the matrix coating over samples, improving the detection sensitivity for specific phospholipids .

Case Study: Sublimation Application of CMBT

In experiments involving mouse kidney samples, optimal sublimation conditions were established to maximize the effectiveness of CMBT as a MALDI matrix. The results indicated improved analyte signals and reproducibility in mass spectrometry imaging .

Corrosion Inhibitors

CMBT is also investigated for its potential as a corrosion inhibitor in metal protection applications due to its thiol group, which can form protective films on metal surfaces.

Rubber Industry

In the rubber industry, CMBT is used as an accelerator in vulcanization processes, enhancing the mechanical properties of rubber products.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-mercaptobenzothiazole involves its interaction with various molecular targets. It acts as a potent inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions disrupt the normal functioning of these enzymes, leading to various biological effects.

Comparación Con Compuestos Similares

2-Mercaptobenzothiazole: The parent compound without the chlorine substitution.

5-Bromo-2-mercaptobenzothiazole: A similar compound with a bromine atom instead of chlorine.

Comparison:

Actividad Biológica

5-Chloro-2-mercaptobenzothiazole (CMBT) is a derivative of 2-mercaptobenzothiazole, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

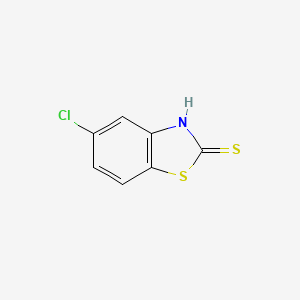

Chemical Structure and Properties

CMBT is characterized by a benzothiazole ring with a mercapto (-SH) group and a chloro (-Cl) substituent at the 5-position. Its structural formula is represented as follows:

This unique structure contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

Antimicrobial Activity

CMBT exhibits significant antimicrobial properties against various pathogens. Research indicates that it acts effectively against bacteria and fungi, making it a potential candidate for therapeutic applications in infectious diseases. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Antitumor Activity

CMBT has been studied for its anticancer potential, particularly against leiomyosarcoma cells. In vitro assays demonstrated that at a concentration of 15 μM, CMBT induced apoptosis in approximately 62.38% of cancer cells while causing minimal necrosis (7%) . This suggests that CMBT may selectively target cancer cells, providing a promising avenue for cancer treatment.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Studies have shown that CMBT can inhibit inflammatory pathways, contributing to reduced cytokine production and inflammation in various models . This activity underscores its potential use in treating inflammatory diseases.

CMBT's biological effects are primarily attributed to its ability to act as an enzyme inhibitor. It has been identified as a potent inhibitor of several key enzymes involved in metabolic pathways:

- Acyl Coenzyme A Cholesterol Acyltransferase

- Monoamine Oxidase

- Heat Shock Protein 90

- Cathepsin D

- c-Jun N-terminal Kinases

These interactions highlight the compound's multifaceted role in modulating biological processes.

Cancer Studies

A cohort study involving workers exposed to CMBT revealed significant associations with increased cancer risk, particularly urinary bladder cancer (standardized mortality ratio [SMR] = 3.74) . This epidemiological data suggests that while CMBT has therapeutic potential, its occupational exposure may pose health risks.

Cytotoxicity Testing

In laboratory settings, cytotoxicity assays using MTT demonstrated that CMBT derivatives show varying degrees of cell viability inhibition across different cancer cell lines. The order of cytotoxic activity was found to be influenced by substituents on the benzothiazole ring .

Data Tables

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-chloro-2-mercaptobenzothiazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines with carbon disulfide or via halogenation of 2-mercaptobenzothiazole derivatives. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. For example, Shi et al. (2012) achieved improved yields by using catalytic bases like NaOH to deprotonate intermediates during cyclization . Xanthopoulou et al. (2007) emphasized controlling reaction time (6–12 hours) to minimize byproducts in organotin complex syntheses .

Q. How is this compound utilized as a matrix in MALDI-TOF mass spectrometry, and what are the key parameters for effective application?

- Methodological Answer : The compound serves as a matrix for analyzing neutral monosaccharides, oligosaccharides, and phospholipids. Sublimation at 0.05 Torr and 120–140°C ensures uniform coating (0.15 mg/cm² thickness optimal for ion signal stability). Key parameters include vacuum stability (minimal loss after 20 h at 7 Torr) and compatibility with analytes in both positive/negative ion modes . Sequential MALDI-H&E staining post-analysis preserves histological integrity .

Advanced Research Questions

Q. What experimental approaches are used to determine the coordination geometry of metal complexes involving this compound?

- Methodological Answer : Coordination modes are analyzed via:

- Spectroscopy : FT-IR identifies S–M bonds (e.g., ν(S–Sn) at 340–360 cm⁻¹ in organotin complexes) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., Bi(III) complexes show square pyramidal geometry with S-only coordination, no N-deprotonation ).

- NMR and Mössbauer spectroscopy : Distinguish five- vs. six-coordinate geometries (e.g., trans-C₂/cis-N₂ configurations in Sn(IV) complexes ).

Q. How do researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions in IC₅₀ values (e.g., 49.55 μM for free ligand vs. 8.75 μM for Bi(III) complexes in LOX inhibition ) are resolved by:

- Standardized assays : Using identical bacterial strains (e.g., E. faecalis ATCC 29212) and growth media.

- Chelation theory validation : Testing metal complex stability via logβ values to confirm enhanced lipophilicity and membrane penetration .

- Dose-response curves : Triplicate measurements with error margins (e.g., ±3.24 μM) to ensure reproducibility .

Q. What methodologies are employed to compare the antimicrobial efficacy of this compound complexes with free ligands and standard drugs?

- Methodological Answer :

- Broth microdilution : Determines minimum inhibitory concentrations (MICs) against Gram-positive/negative strains. For example, Bi(III) complexes showed 4–16× higher activity than gentamicin against E. faecalis .

- Time-kill assays : Confirm bactericidal vs. bacteriostatic effects (e.g., >90% reduction in CFU/mL at 24 h for organotin complexes ).

- Synergy testing : Checkerboard assays quantify fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

Q. How can researchers optimize the anti-inflammatory activity of this compound derivatives through structural modifications?

- Methodological Answer :

- Halogen substitution : Introducing electron-withdrawing groups (e.g., Cl at position 5) enhances LOX inhibition (IC₅₀ reduced from 65.9 μM for cisplatin to 8.75 μM for Bi(III) complexes ).

- Ligand denticity : Bidentate coordination (S and N donors) in Cu(II) complexes improves radical scavenging in DPPH assays .

- Solubility modulation : PEGylation or sulfonation increases bioavailability in in vivo models .

Q. Data Interpretation and Validation

Q. What analytical techniques are critical for validating the purity and stability of this compound during storage?

- Methodological Answer :

- HPLC : Purity ≥98.5% with C18 columns (retention time 8.2 min in 60:40 methanol/water) .

- Thermogravimetric analysis (TGA) : Confirms decomposition temperature (>200°C) and hygroscopicity .

- X-ray powder diffraction (XRPD) : Monitors crystallinity changes under varying humidity (storage at 4°C in amber vials recommended) .

Propiedades

IUPAC Name |

5-chloro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYDKCVZNMNZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022224 | |

| Record name | 5-Chloro-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-91-9 | |

| Record name | 5-Chloro-2-mercaptobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-mercaptobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-MERCAPTOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9099U429R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.